3,6-Dibromo-2-nitro-9h-fluoren-9-one
Overview
Description
3,6-Dibromo-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2NO3. It is a derivative of fluorenone, characterized by the presence of bromine and nitro groups at specific positions on the fluorenone ring. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone. The process can be summarized as follows:
Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 6 positions.
Nitration: The dibromo-fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amino or thiol derivatives.
Reduction: Formation of 3,6-Dibromo-2-amino-9h-fluoren-9-one.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
3,6-Dibromo-2-nitro-9h-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, allowing the compound to modify biological molecules or materials. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9h-fluoren-9-one: Lacks the nitro group, making it less reactive in redox reactions.
2,7-Dibromo-9,9-dimethyl-9h-fluorene: Contains additional methyl groups, affecting its physical properties and reactivity.
3,6-Dibromo-9,9’-spirobifluorene: Features a spiro linkage, altering its electronic properties.
Uniqueness
3,6-Dibromo-2-nitro-9h-fluoren-9-one is unique due to the combination of bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science.
Properties
IUPAC Name |
3,6-dibromo-2-nitrofluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Br2NO3/c14-6-1-2-7-8(3-6)9-4-11(15)12(16(18)19)5-10(9)13(7)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXANJNCIOOFCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297185 | |
Record name | 3,6-dibromo-2-nitro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21878-85-3 | |
Record name | NSC114651 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dibromo-2-nitro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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